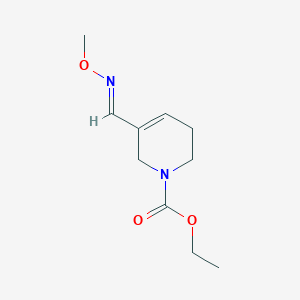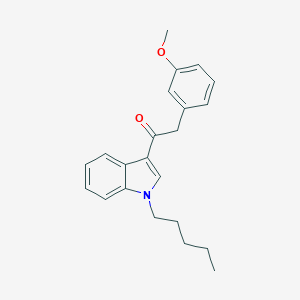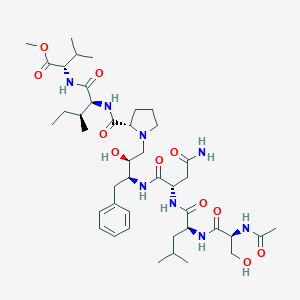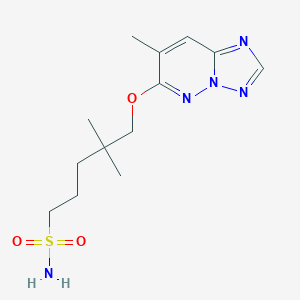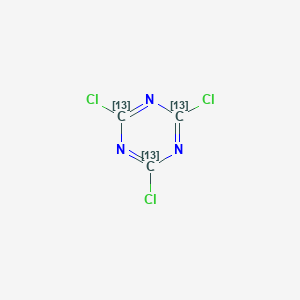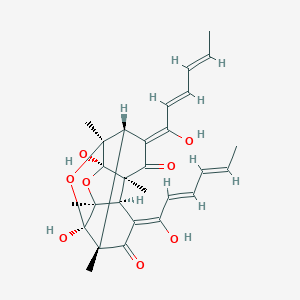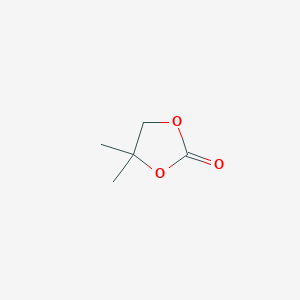
4,4-二甲基-1,3-二氧戊环-2-酮
描述
4,4-Dimethyl-1,3-dioxolan-2-one is a chemical compound that belongs to the class of organic compounds known as dioxolanes. It is characterized by a dioxolane ring, which is a five-membered cyclic ether with two oxygen atoms. The compound's structure is further modified by the presence of two methyl groups at the 4-position of the dioxolane ring.
Synthesis Analysis
The synthesis of related compounds such as 4,5-Dimethylene-1,3-dioxolan-2-one can be achieved through a three-step synthesis starting from diastereomeric precursors. The resulting compounds, including the Fe(CO)3-complex and the parent compound, exhibit enhanced reactivity compared to structurally analogous compounds, with the parent compound polymerizing spontaneously above its melting point and showing poor dienophilic reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,5-dimethyl-1,3-dioxol-2-one, has been investigated using various spectroscopic methods and quantum chemical calculations. The geometry of these compounds has been optimized using different computational methods to characterize all stationary points as minima. The optimized structural parameters are then used to calculate vibrational frequencies and force constants .
Chemical Reactions Analysis
The reactivity of 4,4-Dimethyl-1,3-dioxolan-2-one and its derivatives can be inferred from studies on similar compounds. For instance, the compound 4,5-Dimethylene-1,3-dioxolan-2-one shows poor dienophilic reactivity and is prone to spontaneous polymerization at elevated temperatures . Other related compounds, such as those derived from 1,3-dioxolan-4-one, have been shown to undergo base-induced dimerization, leading to the formation of specific stereoisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethyl-1,3-dioxolan-2-one derivatives can be deduced from studies on similar molecules. For example, the FT-IR and FT-Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one have been recorded, and the temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy change has been determined. The electronic properties, including HOMO and LUMO energies, have been measured, and the influence of methyl groups on the skeletal properties has been investigated .
科学研究应用
反应性和聚合行为
- 4,4-二甲基-1,3-二氧戊环-2-酮表现出独特的反应模式和聚合行为。例如,它显示出比结构类似的化合物更高的反应性,但以其极低的亲二烯性著称。它的稳定性在其熔点以上受到损害,在该温度下它会自发聚合,表明在特定条件下合成聚合物的材料科学中具有潜在应用 (Scharf 和 Plum,1977)。
隐手性和手性光学性质
- 该化合物在基态下表现出隐手性,如无法检测到的圆二色性信号所示,这一特征在手性化学和分子编码领域可能很有价值 (Amako 等人,2015)。
对电池中固体电解质界面 (SEI) 形成的影响
- 在储能领域,4,4-二甲基-1,3-二氧戊环-2-酮(在研究中称为 DMDO)已被确定为锂离子电池的一种新型电解质添加剂。它对阳极和阴极上固体电解质界面的形成产生积极影响,表明其提高电池性能和寿命的潜力 (Xu 等人,2010)。
在溶剂体系中的分配系数
- 该化合物在水相和有机液相之间的分配已得到研究,为其在涉及多种溶剂的分离过程或化学合成中的应用提供了有价值的数据 (Novikov 等人,2013)。
在四面体中间体形成中的作用
- 它与一些半正交酯的生成和表征有关,为有机反应的复杂机制和合成复杂有机分子的潜力提供了见解 (Capon 和 Grieve,1980)。
安全和危害
未来方向
The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer . This indicates a potential future direction for the use of 4,4-Dimethyl-1,3-dioxolan-2-one in the development of chemically recyclable polymers .
属性
IUPAC Name |
4,4-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXLJYTSRTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063465 | |
| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3-dioxolan-2-one | |
CAS RN |
4437-69-8 | |
| Record name | 4,4-Dimethyl-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



